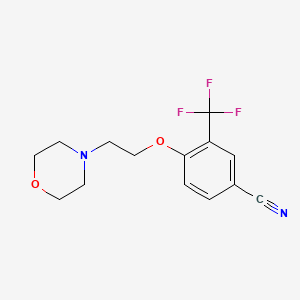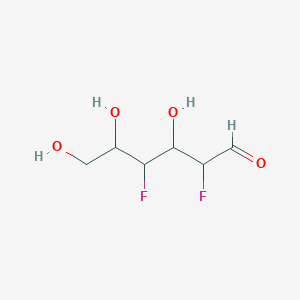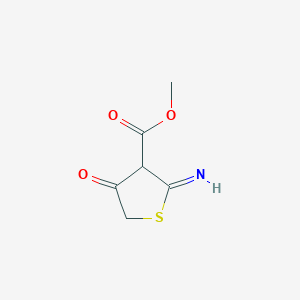
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile is a chemical compound with a complex structure that includes a morpholine ring, an ethoxy group, a trifluoromethyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Morpholinoethoxy)benzonitrile.
Reaction with Trifluoromethylating Agents:
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles like amines or thiols can replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Aplicaciones Científicas De Investigación
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Morpholinoethoxy)benzonitrile
- 4-(2-Morpholinoethoxy)benzoic acid
- 4-chloro-2-(2-morpholinoethoxy)-6-(trifluoromethyl)benzaldehyde
Uniqueness
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability.
Propiedades
Fórmula molecular |
C14H15F3N2O2 |
|---|---|
Peso molecular |
300.28 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)12-9-11(10-18)1-2-13(12)21-8-5-19-3-6-20-7-4-19/h1-2,9H,3-8H2 |
Clave InChI |
MJCAXKXESROTDA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)


![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)
